2-Bromo-6-fluoropyridine

Catalog No.
S1543502
CAS No.
10019-16-6
M.F
C5H3BrFN
M. Wt
175.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-fluoropyridine

CAS Number

10019-16-6

Product Name

2-Bromo-6-fluoropyridine

IUPAC Name

2-bromo-6-fluoropyridine

Molecular Formula

C5H3BrFN

Molecular Weight

175.99 g/mol

InChI

InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H

InChI Key

ZIDIKYIZXMYHAW-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)Br)F

Canonical SMILES

C1=CC(=NC(=C1)Br)F

Description

The exact mass of the compound 2-Bromo-6-fluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-6-fluoropyridine is an organic compound with the molecular formula C₅H₃BrFN and a molecular weight of 175.99 g/mol. It is categorized as a halogenated pyridine derivative, characterized by the presence of bromine and fluorine substituents at the 2 and 6 positions of the pyridine ring, respectively. The compound appears as a white to pale yellow solid and has a melting point ranging from 30 to 32 °C and a boiling point between 162 and 164 °C .

This compound is notable for its versatility as a building block in organic synthesis, enabling the creation of various derivatives and complex molecules. Its structure allows for significant reactivity, making it valuable in both medicinal chemistry and materials science.

, primarily due to its halogen substituents. Key reactions include:

  • Cross-Coupling Reactions: The compound can undergo palladium-mediated cross-coupling reactions, which are significant for constructing complex organic molecules. This method has been explored to create fluorine-18-labeled compounds for positron emission tomography applications .
  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of other pyridine derivatives.
  • Fluorination Reactions: The presence of fluorine allows for further functionalization, enhancing the compound's utility in synthesizing fluorinated analogs.

2-Bromo-6-fluoropyridine exhibits various biological activities, primarily due to its interactions with different biological targets. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it significant in drug development contexts .

Additionally, its derivatives have been investigated for their potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

The synthesis of 2-Bromo-6-fluoropyridine can be achieved through several methods:

  • Halogenation of Pyridine: Starting from 6-fluoropyridine, bromination can be performed using brominating agents such as N-bromosuccinimide under controlled conditions.
  • Transition Metal-Catalyzed Reactions: Utilizing palladium or other transition metals facilitates the introduction of bromine and fluorine into the pyridine ring through cross-coupling techniques.
  • Direct Fluorination: Fluorination can also be achieved through direct nucleophilic substitution methods or by utilizing fluorinating agents in the presence of a catalyst.

2-Bromo-6-fluoropyridine serves multiple applications across various fields:

  • Pharmaceuticals: It is used as an intermediate in synthesizing pharmaceutical compounds due to its ability to modify biological activity through structural changes.
  • Material Science: The compound is employed in developing specialty chemicals and materials with specific properties.
  • Radiochemistry: Its derivatives are utilized in radiolabeling techniques for imaging applications in medical diagnostics, particularly in positron emission tomography .

Studies have shown that 2-Bromo-6-fluoropyridine interacts with several biological systems:

  • Enzyme Inhibition: As noted earlier, it inhibits cytochrome P450 enzymes, which can lead to significant drug-drug interactions.
  • Receptor Binding: Research into its binding affinity to various receptors is ongoing, aiming to elucidate its potential therapeutic roles.

These interactions highlight its importance in drug design and safety assessments.

Several compounds share structural similarities with 2-Bromo-6-fluoropyridine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Bromo-6-fluoro-4-methylpyridine180608-37-10.88
2-Bromo-6-fluoro-3-methylpyridine1211536-01-40.88
2-Bromo-6-fluoropyridin-3-amine1068976-51-10.83
5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one40273-45-80.74

Uniqueness

While these compounds share similar structural features, 2-Bromo-6-fluoropyridine stands out due to its specific halogenation pattern, which significantly influences its reactivity and biological activity. The combination of bromine and fluorine enhances its potential as a versatile building block in organic synthesis while providing unique properties that differentiate it from its analogs.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (57.14%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (57.14%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (14.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (71.43%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2-Bromo-6-fluoropyridine

Dates

Last modified: 07-17-2023

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